Potassium pentafluoropropionate

Catalog No.
S1915060
CAS No.
378-76-7
M.F
C3F5KO2
M. Wt
202.12 g/mol
Availability
In Stock
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Potassium pentafluoropropionate

CAS Number

378-76-7

Product Name

Potassium pentafluoropropionate

IUPAC Name

potassium;2,2,3,3,3-pentafluoropropanoate

Molecular Formula

C3F5KO2

Molecular Weight

202.12 g/mol

InChI

InChI=1S/C3HF5O2.K/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1

InChI Key

AHGFDQXBCIASJK-UHFFFAOYSA-M

SMILES

C(=O)(C(C(F)(F)F)(F)F)[O-].[K+]

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)[O-].[K+]
  • Fluorine Chemistry

    KPF is a source of the pentafluoropropionate (PFPA) anion. PFPA is a fluorinated carboxylic acid and can be used as a building block in the synthesis of other fluorinated molecules. Fluorine-containing molecules have unique properties that make them valuable in various fields, such as pharmaceuticals, materials science, and agrochemicals [].

  • Solid State Chemistry

    KPF is a salt containing potassium (K⁺) and the pentafluoropropionate anion (PFPA⁻). Studying its crystal structure and behavior can contribute to the understanding of ion interactions and solid-state chemistry principles. This knowledge can be applied to the development of new materials with desired properties.

Potassium pentafluoropropionate is an organofluorine compound with the chemical formula C₃F₅KO₂. It consists of a pentafluoropropionate anion combined with a potassium cation. This compound is notable for its high fluorine content, which imparts unique properties, such as increased stability and reactivity in various chemical processes. The structure features a propionate backbone fully substituted with fluorine atoms, making it a valuable compound in both industrial and research applications.

, particularly those involving nucleophilic substitution and elimination. One notable reaction involves the preparation of tetrafluoroethylene through the pyrolysis of potassium pentafluoropropionate, where thermal decomposition occurs at elevated temperatures, yielding gaseous products including tetrafluoroethylene .

Additionally, it can react with potassium trimethylsilanolate to form ethyl pentafluoropropionate, demonstrating its utility in organic synthesis . Its reactivity is further characterized by its ability to undergo coupling reactions with various aryl halides in the presence of copper catalysts to produce pentafluoroethyl-substituted aromatic compounds .

Potassium pentafluoropropionate can be synthesized through several methods:

  • From Ethyl Pentafluoropropionate: It can be produced by reacting ethyl pentafluoropropionate with potassium trimethylsilanolate under specific conditions, yielding the desired potassium salt .
  • Direct Fluorination: Another method involves direct fluorination of propionic acid derivatives using fluorinating agents in the presence of potassium salts.
  • Coupling Reactions: As mentioned earlier, it can also be synthesized via coupling reactions involving aryl halides and potassium pentafluoropropionate under catalytic conditions.

Potassium pentafluoropropionate is utilized in various applications:

  • Fluorinated Polymers: It serves as a building block for synthesizing fluorinated polymers due to its high fluorine content.
  • Chemical Intermediates: The compound is used as an intermediate in the synthesis of other fluorinated compounds and materials.
  • Research: It is employed in scientific research for studying reaction mechanisms involving fluorinated species.

Studies on the interactions of potassium pentafluoropropionate with other chemicals reveal its role as a versatile reagent in organic synthesis. Its interactions often lead to significant transformations in the presence of catalysts or under specific reaction conditions. For example, when used in conjunction with metal catalysts, it facilitates nucleophilic substitutions that are not possible with less reactive compounds .

Potassium pentafluoropropionate shares similarities with several other organofluorine compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Potassium trifluoroacetateC₂F₃KO₂Contains fewer fluorine atoms; less reactive
Sodium perfluorobutyrateC₄F₉NaO₂Higher perfluoration level; used in different applications
Potassium hexafluoropropionateC₃F₆KO₂More fluorinated; exhibits different reactivity

Potassium pentafluoropropionate stands out due to its balance between reactivity and stability, making it suitable for a variety of chemical transformations while maintaining a manageable toxicity profile compared to more highly fluorinated analogs.

Direct Neutralization of Pentafluoropropionic Acid

The most straightforward synthetic approach to potassium pentafluoropropionate involves the direct neutralization of pentafluoropropionic acid with potassium hydroxide or potassium carbonate. This method represents the primary industrial route due to its simplicity and high efficiency [1] [2].

The neutralization reaction proceeds according to the following stoichiometry:

CF₃CF₂COOH + KOH → CF₃CF₂COOK + H₂O

This reaction typically occurs in aqueous or mixed aqueous-organic media at temperatures ranging from room temperature to 60°C [3]. The reaction is highly exothermic and reaches completion within 2-6 hours under standard conditions. Yields consistently exceed 98% when proper stoichiometric control is maintained [1].

The process advantages include operational simplicity, excellent yields, and straightforward scalability. However, the method requires careful handling of the highly corrosive pentafluoropropionic acid, which poses significant safety considerations in industrial applications [3]. The acid exhibits strong corrosive properties toward metals and requires specialized handling equipment constructed from fluorine-resistant materials.

Industrial implementations of this method typically employ continuous neutralization processes with precise pH control to ensure complete conversion while minimizing side reactions. The resulting potassium pentafluoropropionate solution can be concentrated and crystallized to obtain the pure salt [4].

Phase-Transfer Catalyzed Reactions with Epihalohydrins

Phase-transfer catalysis offers an alternative synthetic pathway utilizing epihalohydrins as starting materials. This methodology employs quaternary ammonium salts or phosphonium compounds to facilitate the reaction between organic halides and inorganic potassium salts in biphasic systems [5] [6].

The general reaction mechanism involves the phase-transfer catalyst shuttling between aqueous and organic phases, carrying ionic species across the phase boundary. Tetrabutylammonium bromide and similar quaternary ammonium salts serve as effective catalysts for these transformations [7].

Reaction conditions typically require temperatures between 60-100°C with catalyst loadings of 5-20 mol% [8]. The biphasic system generally consists of an organic solvent such as toluene or dichloromethane paired with an aqueous phase containing the potassium salt. Reaction times range from 8-24 hours depending on the specific substrate and conditions employed [5].

This approach yields potassium pentafluoropropionate in 70-85% yields, with the primary limitation being the complex product purification required to separate the catalyst and organic byproducts [7]. The method benefits from the ready availability of epoxide starting materials and the ability to introduce structural modifications during the reaction process.

Silanolate-Mediated Synthesis Pathways

Silanolate-mediated synthesis represents a modern approach utilizing potassium trimethylsilanolate as a nucleophilic base to effect ester cleavage reactions. This method was demonstrated through the reaction of potassium trimethylsilanolate with ethyl pentafluoropropionate [2] [9].

The reaction proceeds under mild conditions in organic solvents such as tetrahydrofuran or dimethylformamide at temperatures between 25-50°C [10]. The mechanism involves nucleophilic attack by the silanolate on the ester carbonyl, followed by elimination to form the potassium carboxylate salt [11].

CF₃CF₂COOEt + KOSiMe₃ → CF₃CF₂COOK + EtOSiMe₃

This methodology achieves yields of approximately 80% under optimized conditions [2]. The primary advantages include mild reaction conditions, homogeneous reaction environment, and the absence of aqueous workup requirements. However, the high cost of potassium trimethylsilanolate limits its industrial applicability .

The silanolate approach offers particular value for small-scale synthetic applications where mild conditions and high selectivity are prioritized over economic considerations. The method also provides a fluoride-free alternative to traditional fluoride-promoted ester cleavage reactions [10].

Optimization of Reaction Conditions (Solvent Systems, Temperature, Catalysts)

Systematic optimization studies have identified key parameters affecting the efficiency of potassium pentafluoropropionate synthesis across different methodologies. Temperature control emerges as a critical factor, with optimal ranges varying significantly between synthetic approaches [13] [14].

For direct neutralization methods, temperatures between 35-45°C provide optimal balance between reaction rate and side reaction minimization [3]. Higher temperatures can lead to decomposition of the pentafluoropropionate salt, while lower temperatures result in incomplete conversion and extended reaction times.

Solvent system selection profoundly impacts reaction efficiency, particularly for phase-transfer catalyzed reactions. Mixed solvent systems combining polar aprotic solvents with limited water content optimize both phase transfer efficiency and product solubility [7]. N-methyl-2-pyrrolidone and dimethylacetamide demonstrate superior performance compared to less polar alternatives like anisole or chlorobenzene [7].

Catalyst optimization for phase-transfer reactions reveals that quaternary ammonium salts with intermediate chain lengths (C₄-C₈) provide optimal activity. Catalyst loadings of 10-15 mol% represent the economic optimum, balancing reaction efficiency with catalyst costs [8].

Base stoichiometry requires careful control across all synthetic methods. Slight excess (1.1 equivalents) of base ensures complete conversion while minimizing salt impurities in the final product [10]. Higher base concentrations can lead to product degradation and complicated purification procedures.

Scalability and Industrial Production Challenges

Industrial production of potassium pentafluoropropionate faces several significant challenges that impact scalability and economic viability. Raw material availability represents a primary constraint, with limited global suppliers for pentafluoropropionic acid creating supply chain vulnerabilities [15] [16].

Process safety considerations are paramount due to the corrosive nature of fluorinated intermediates and the potential for hydrogen fluoride formation during side reactions [17]. Industrial facilities require specialized equipment constructed from fluorine-resistant alloys such as Inconel or Monel, significantly increasing capital investment requirements [16].

Equipment design must address the unique challenges posed by fluorinated compounds, including resistance to chemical attack and prevention of fluorine migration into process equipment. Reactor materials, sealing systems, and instrumentation all require specialized designs that increase both initial costs and maintenance requirements [15].

Product purification presents technical challenges due to the similar physical properties of fluorinated compounds and their separation from reaction byproducts. Advanced separation techniques including specialized distillation systems and crystallization procedures are required to achieve acceptable product purity levels [16].

Environmental impact considerations include the management of fluorinated waste streams and the prevention of atmospheric release of greenhouse gases. Regulatory compliance requires implementation of comprehensive waste management systems and emission control technologies [15].

Economic factors significantly influence industrial viability, with high raw material costs and specialized equipment requirements creating substantial barriers to entry. Process optimization efforts focus on improving atom economy, reducing waste generation, and developing more cost-effective synthetic routes [16].

The development of continuous flow processing technology offers potential solutions to several scalability challenges. Continuous systems provide better temperature control, reduced safety risks, and improved product consistency compared to batch processes [17]. However, the implementation of continuous flow requires significant investment in specialized equipment and process development.

Current industrial trends indicate increasing interest in alternative synthetic routes that utilize more readily available starting materials and reduce dependence on specialized fluorinated intermediates. Research efforts focus on developing catalytic processes that can operate under milder conditions while maintaining high efficiency and selectivity [15].

Related CAS

422-64-0 (Parent)

Other CAS

378-76-7

General Manufacturing Information

Propanoic acid, 2,2,3,3,3-pentafluoro-, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-16

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